molecular formula C24H22FN3O2 B3629459 N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE

N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE

Cat. No.: B3629459
M. Wt: 403.4 g/mol
InChI Key: VCDUUNMJRRMLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Mechanism of Action

The mechanism of action of N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties . The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}benzamide
  • N-{3-[4-(4-Bromophenyl)piperazine-1-carbonyl]phenyl}benzamide
  • N-{3-[4-(4-Methylphenyl)piperazine-1-carbonyl]phenyl}benzamide

Uniqueness

N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound compared to its chloro, bromo, or methyl analogs .

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-20-9-11-22(12-10-20)27-13-15-28(16-14-27)24(30)19-7-4-8-21(17-19)26-23(29)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDUUNMJRRMLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.